Phenyllithium
Overview
Description
Phenyllithium is an organolithium compound with the chemical formula C₆H₅Li. It is a highly reactive reagent commonly used in organic synthesis for the formation of carbon-carbon bonds. This compound is known for its strong nucleophilic and basic properties, making it a valuable tool in various chemical reactions.
Mechanism of Action
Target of Action
Phenyllithium, with the empirical formula C6H5Li , is an organometallic agent . The primary targets of this compound are organic compounds that can form carbon-carbon bonds . It acts as a metalating agent in organic syntheses .
Mode of Action
This compound interacts with its targets through nucleophilic addition and substitution reactions . For instance, it can react with a carbonyl compound (R2C=O) to form a lithium alkoxide (PhR2COLi) . It can also react with pyridine to form 2-Phenylpyridine, a process that entails an addition-elimination pathway .
Biochemical Pathways
The primary biochemical pathway influenced by this compound involves the formation of carbon-carbon bonds . This process is crucial in organic syntheses, facilitating the introduction of phenyl groups . The downstream effects include the creation of new organic compounds with altered properties.
Pharmacokinetics
It’s important to note that this compound is reactive and can be hazardous, thus its bioavailability and pharmacokinetic properties in a biological system could be complex and would require careful investigation .
Result of Action
The molecular result of this compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds . On a cellular level, the effects would largely depend on the specific context and the compounds being synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent used can affect the aggregation state of this compound . It forms a mixture of tetramer and dimer in ether, but complete conversion to dimeric solvates is achieved by the addition of THF, dioxolane, DME, or TMEDA in near stoichiometric amounts . These environmental factors can influence the reactivity and efficacy of this compound in organic syntheses .
Biochemical Analysis
Biochemical Properties
Phenyllithium plays a significant role in biochemical reactions due to its high reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound forms a mixture of tetramer and dimer in ether, and complete conversion to dimeric solvates is achieved by the addition of tetrahydrofuran (THF), dioxolane, dimethoxyethane (DME), or tetramethylethylenediamine (TMEDA) in near stoichiometric amounts . These interactions are crucial for its reactivity and stability in different solvents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form complexes with various donor solvents, which enhances its reactivity. For example, the addition of hexamethylphosphoric triamide (HMPA) and 12-crown-4 increases the reactivity of this compound in THF . These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by the solvents and conditions used. For instance, this compound forms monomeric complexes with PMDTA and HMPA stoichiometrically . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyllithium can be synthesized through several methods:
- The initial method involved the reaction of lithium metal with diphenylmercury:
Reaction with Diphenylmercury: (C6H5)2Hg+2Li→2C6H5Li+Hg
A more common method today involves the reaction of a phenyl halide with lithium metal:Reaction with Phenyl Halides: X−Ph+2Li→Ph−Li+LiX
Another method involves the exchange of a halogen atom with lithium using n-butyllithium:Metal-Halogen Exchange: n−BuLi+X−Ph→n−BuX+Ph−Li
Industrial Production Methods: Industrial production of this compound typically employs the reaction of phenyl halides with lithium metal due to its efficiency and scalability. The reaction is carried out under an inert atmosphere to prevent the highly reactive this compound from reacting with moisture or oxygen.
Chemical Reactions Analysis
Types of Reactions: Phenyllithium undergoes various types of reactions, including:
- this compound can add to carbonyl compounds to form alcohols:
Nucleophilic Addition: PhLi+R2C=O→PhR2COLi
It can substitute halides in aromatic compounds:Substitution Reactions: PhLi+C5H5N→C6H5−C5H4N+LiH
Common Reagents and Conditions: this compound is often used in conjunction with solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the reactive species. Reactions are typically carried out at low temperatures to control the reactivity and prevent side reactions.
Major Products: The major products formed from reactions involving this compound include alcohols, substituted aromatic compounds, and various organolithium intermediates.
Scientific Research Applications
Phenyllithium has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules.
Biology: this compound is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- Phenylsodium (C₆H₅Na)
- Phenylcopper (C₆H₅Cu)
- Phenylmagnesium bromide (C₆H₅MgBr)
Phenyllithium’s unique reactivity and versatility make it an indispensable reagent in both academic and industrial research.
Properties
IUPAC Name |
lithium;benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.Li/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYQHFPBWKKZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=[C-]C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883453, DTXSID70938503 | |
Record name | Lithium, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium benzenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Wikipedia] | |
Record name | Phenyllithium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16572 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
591-51-5, 17438-88-9 | |
Record name | Phenyllithium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium, phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium benzenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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